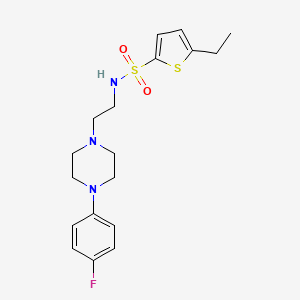![molecular formula C26H33N3O2 B2734848 1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 912896-26-5](/img/structure/B2734848.png)
1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a chemical compound with the molecular formula C26H33N3O2 and a molecular weight of 419.57 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CCCCN1CC(CC1=O)c1nc2ccccc2n1CCCOc1cc(C)ccc1C . This notation provides a way to represent the structure using ASCII strings. The compound is a racemic mixture . Physical And Chemical Properties Analysis
The compound has a logP value of 5.5902, a logD value of 5.5901, and a logSw value of -5.308 . These values provide information about the compound’s solubility and distribution in different phases. It has 4 hydrogen bond acceptors and a polar surface area of 34.824 .Aplicaciones Científicas De Investigación
1. Chemical Reactions and Synthesis
1-Butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one, as part of heterocyclic compounds, is involved in various chemical reactions. For instance, Acheson et al. (1979) explored the addition reactions of heterocyclic compounds, noting that dimethyl acetylenedicarboxylate with certain pyridines can yield tricyclic quinolizines, among other products (Acheson, Wallis, & Woollard, 1979). This demonstrates the compound's potential in synthesizing complex organic structures.
2. Photophysical Studies
The compound is also significant in photophysical studies. Seth et al. (2009) investigated the photophysics of a related molecule, LDS-698, in different solvents, including a room temperature ionic liquid containing a similar butyl-pyrrolidin structure (Seth et al., 2009). This type of research is crucial in understanding the behavior of such compounds under various conditions.
3. Synthesis of Novel Polymers
The chemical structure of 1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one contributes to the synthesis of novel polymers. Wang et al. (2006) demonstrated the synthesis of new polyimides using pyridine-bridged aromatic dianhydride and various diamines, highlighting the versatility of such structures in creating new polymeric materials (Wang et al., 2006).
4. Applications in Organic Synthesis
Additionally, the compound finds application in the broader field of organic synthesis. For instance, Roman (2013) used a ketonic Mannich base derived from a similar structure for various alkylation and ring closure reactions, contributing to a diverse library of compounds (Roman, 2013). This illustrates the compound's role in creating a wide range of organic molecules.
5. Development of Fluorescent Probes
It also plays a role in the development of fluorescent probes for biological and environmental applications. Wang et al. (2012) described a fluorescent probe design using a structure closely related to 1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one, showcasing its potential in sensitive detection techniques (Wang et al., 2012).
6. Computational and Spectroscopic Studies
Furthermore, computational and spectroscopic studies of similar compounds reveal insights into their electronic structures and excited states. For example, Salassa et al. (2008) conducted such studies on Re(CO)3Cl complexes containing N,N-bidentate ligands, contributing to the understanding of charge transfer and dual emission in these compounds (Salassa et al., 2008).
Propiedades
IUPAC Name |
1-butyl-4-[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O2/c1-4-5-13-28-18-21(17-25(28)30)26-27-22-9-6-7-10-23(22)29(26)14-8-15-31-24-16-19(2)11-12-20(24)3/h6-7,9-12,16,21H,4-5,8,13-15,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHLHDIVVDTPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2734765.png)
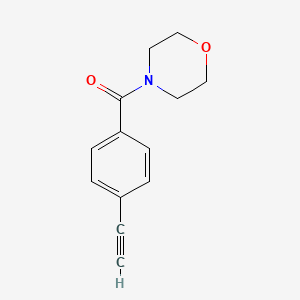
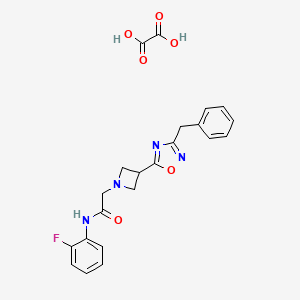
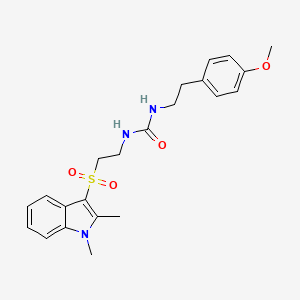
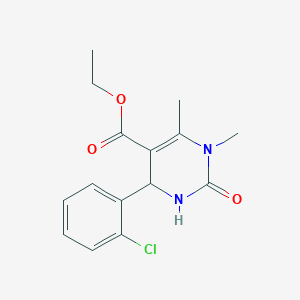
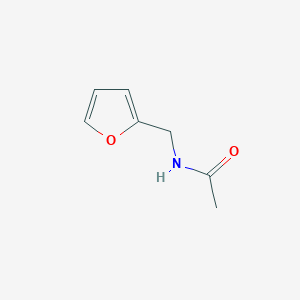
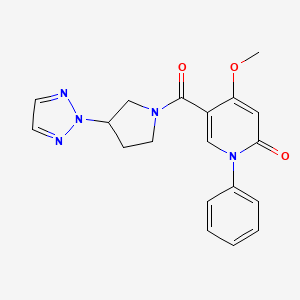
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2734777.png)
![3-ethyl-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734781.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734782.png)

![2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2734784.png)
![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2734786.png)
